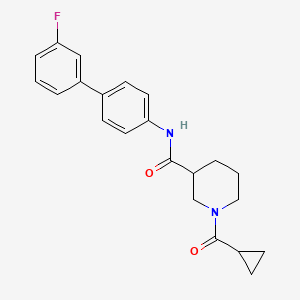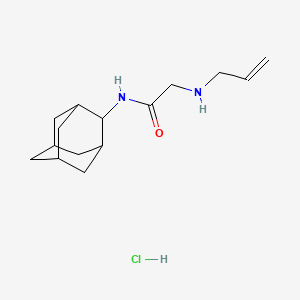![molecular formula C21H32N2O2 B4066318 N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4066318.png)
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide
Descripción general
Descripción
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide, commonly known as MP-10, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in medical research. MP-10 is a highly selective and potent agonist of the mu-opioid receptor, which makes it a promising tool for studying the physiological and biochemical effects of opioid receptor activation.
Aplicaciones Científicas De Investigación
Structure-Activity Relationships
The research on related compounds of N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide highlights the importance of structure-activity relationships. Lan et al. (1999) discuss the structural requirements for potent and selective brain cannabinoid CB1 receptor antagonistic activity. Their study identifies crucial structural components, including a para-substituted phenyl ring and a carboxamido group, which are integral to the compound's pharmacological properties. This information is pivotal for the development of pharmacological probes and therapeutic agents targeting cannabinoid receptors (Lan et al., 1999).
Molecular Interaction Studies
Furthering the understanding of molecular interactions, Shim et al. (2002) conducted a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, which is structurally related to N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide. Their research using conformational analysis and pharmacophore models provides insights into the binding interactions of these compounds with cannabinoid receptors. This knowledge is crucial for drug design and the development of receptor-specific antagonists (Shim et al., 2002).
Novel Heterocyclic Synthons
The synthesis of heterospirocyclic compounds, including those with a piperidine ring and related to N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide, has been explored by Strässler et al. (1997). Their work in creating aminoazirines as synthons for heterocyclic amino acids contributes significantly to the field of medicinal chemistry, offering new avenues for drug synthesis (Strässler et al., 1997).
Glycine Transporter Inhibition
Yamamoto et al. (2016) discuss the identification of a compound structurally similar to N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide as a glycine transporter inhibitor. This research provides insight into the potential therapeutic applications of such compounds in neurological disorders (Yamamoto et al., 2016).
Propiedades
IUPAC Name |
N-methyl-N-[1-(3-phenylpropyl)piperidin-3-yl]oxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N2O2/c1-22(21(24)19-11-15-25-16-12-19)20-10-6-14-23(17-20)13-5-9-18-7-3-2-4-8-18/h2-4,7-8,19-20H,5-6,9-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRTVPJXZLXPKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)CCCC2=CC=CC=C2)C(=O)C3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]tetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-chlorophenoxy)-N-[1,3-dioxo-2-(tetrahydro-2-furanylmethyl)-2,3-dihydro-1H-isoindol-5-yl]acetamide](/img/structure/B4066255.png)
![1-{[(6-ethyl-2-morpholin-4-ylpyrimidin-4-yl)amino]methyl}cyclohexanol](/img/structure/B4066258.png)

![4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-ethyl]-benzamide](/img/structure/B4066278.png)
![1-ethyl-3-[(3-hydroxypropyl)amino]-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B4066292.png)
![N-[2-(4-Benzyl-piperidin-1-yl)-2-oxo-ethyl]-2,5-dichloro-N-methyl-benzenesulfonamide](/img/structure/B4066296.png)
![2-[4-(4-benzyl-1H-1,2,3-triazol-1-yl)piperidin-1-yl]nicotinamide](/img/structure/B4066302.png)
![N'-(2-ethoxyphenyl)-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-N-methylmalonamide](/img/structure/B4066306.png)
![4-bromophenyl 3-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4066313.png)
![N-{2-[(4-methoxyphenyl)amino]-1,2-dihydro-1-acenaphthylenyl}methanesulfonamide](/img/structure/B4066322.png)
![N-{4-[({3-[(4-nitrophenyl)amino]propyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4066330.png)

